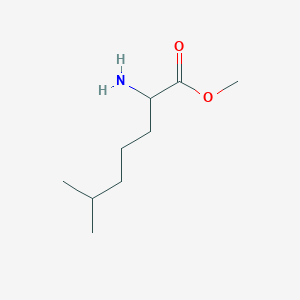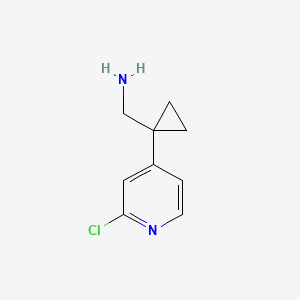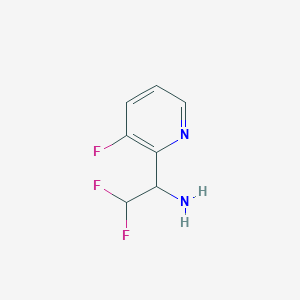
2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine is a fluorinated organic compound with the molecular formula C7H8F3N2. This compound is characterized by the presence of two fluorine atoms attached to the ethanamine moiety and a fluoropyridinyl group. The presence of fluorine atoms often imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoropyridine and difluoroethanamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of specific catalysts or reagents.
Purification: The final product is purified using techniques such as chromatography or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized for efficiency, yield, and cost-effectiveness. Safety measures are also implemented to handle the potentially hazardous fluorinating agents and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution Reagents: Substitution reactions may involve reagents like sodium hydride, alkyl halides, or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to altered biological activity. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-fluoropyridin-2-yl)ethan-1-amine: This compound is similar in structure but lacks the difluoro substitution on the ethanamine moiety.
2,2-difluoro-2-(pyridin-2-yl)ethan-1-amine: This compound has a similar difluoro substitution but differs in the position of the pyridinyl group.
Uniqueness
2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine is unique due to the specific arrangement of fluorine atoms and the pyridinyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H7F3N2 |
|---|---|
Poids moléculaire |
176.14 g/mol |
Nom IUPAC |
2,2-difluoro-1-(3-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H7F3N2/c8-4-2-1-3-12-6(4)5(11)7(9)10/h1-3,5,7H,11H2 |
Clé InChI |
QSMHTJBNFSJTDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C(C(F)F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



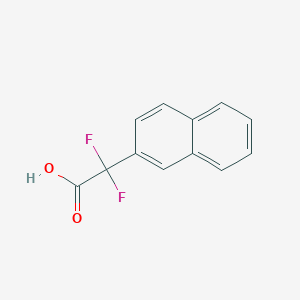
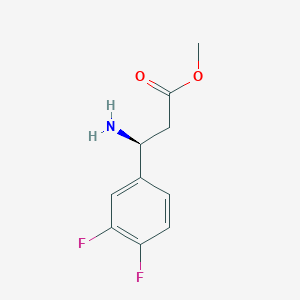
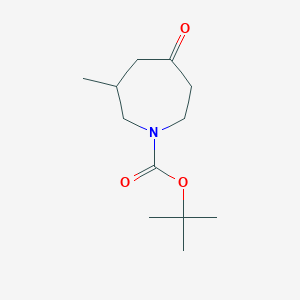
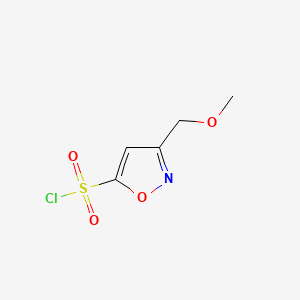
![8,8-Difluorodispiro[3.1.36.14]decan-2-amine](/img/structure/B13541936.png)

![8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13541948.png)
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B13541954.png)



